molecular formula C6H4ClO2P B013831 o-Phenylene phosphorochloridite CAS No. 1641-40-3

o-Phenylene phosphorochloridite

Cat. No.: B013831
CAS No.: 1641-40-3
M. Wt: 174.52 g/mol
InChI Key: YUJYEGDMJZHLMY-UHFFFAOYSA-N
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Preparation Methods

o-Phenylene phosphorochloridite can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with catechol (1,2-dihydroxybenzene) under controlled conditions . The reaction typically proceeds as follows:

PCl3+C6H4(OH)2C6H4ClO2P+2HClPCl_3 + C_6H_4(OH)_2 \rightarrow C_6H_4ClO_2P + 2HCl PCl3​+C6​H4​(OH)2​→C6​H4​ClO2​P+2HCl

The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the product. The reaction mixture is usually heated to facilitate the formation of this compound .

Chemical Reactions Analysis

o-Phenylene phosphorochloridite undergoes various types of chemical reactions, including substitution and phosphorylation reactions . Some common reactions include:

    Substitution Reactions: this compound can react with nucleophiles, such as amines or alcohols, to form substituted phosphorochloridites. For example, the reaction with an amine can produce a phosphoramidite.

    Phosphorylation Reactions: It can act as a phosphorylation agent, transferring its phosphorus atom to other molecules.

Properties

IUPAC Name

2-chloro-1,3,2-benzodioxaphosphole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJYEGDMJZHLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OP(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061843
Record name 1,3,2-Benzodioxaphosphole, 2-chloro-
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Molecular Weight

174.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1641-40-3
Record name 2-Chloro-1,3,2-benzodioxaphosphole
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Record name 1,3,2-Benzodioxaphosphole, 2-chloro-
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Record name 1,3,2-Benzodioxaphosphole, 2-chloro-
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Record name 1,3,2-Benzodioxaphosphole, 2-chloro-
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Record name o-phenylene phosphorochloridite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of o-Phenylene phosphorochloridite and what are its key spectroscopic properties?

A: this compound, a crucial compound in organophosphorus chemistry, possesses the molecular formula C6H4ClO2P and a molecular weight of 174.53 g/mol [, ]. Spectroscopically, its structure is elucidated using techniques like 1H and 31P NMR. For instance, when dissolved in a nematic liquid crystal solvent (EBBA), these NMR analyses provide valuable insights into the spatial arrangement of its proton and phosphorus framework [].

Q2: How is this compound synthesized and purified?

A: The synthesis of this compound involves a two-step process []. Initially, Catechol reacts with Phosphorus(III) Chloride to produce this compound. Subsequently, hydrolysis of this intermediate yields bis(o-phenylene) pyrophosphite. Purification of this compound is typically achieved through distillation under reduced pressure [].

Q3: What are the applications of this compound in synthetic chemistry?

A: this compound serves as a versatile precursor in synthesizing various organophosphorus compounds. Notably, it plays a crucial role in creating unsymmetrical and symmetrical diphosphazane ligands []. For example, reacting it with diisopropylamine leads to the formation of the ligand PriN(PPh2)(PO2C6H4) []. These ligands, characterized by their P-N-P backbone, are particularly valuable in coordination chemistry and catalysis.

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